3-(2-Fluorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-(4-thiophen-3-ylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNOS/c19-17-4-2-1-3-15(17)5-6-18(21)20-10-7-14(8-11-20)16-9-12-22-13-16/h1-4,9,12-14H,5-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYMWGYEOOFQIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)CCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Aryl Substituent Variations
Key Observations :
Heterocyclic Core Modifications
Key Observations :
Functional Group Additions
Q & A
Basic: What are the recommended synthetic routes for 3-(2-Fluorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine-thiophene core. A common approach includes:
- Step 1: Functionalization of 4-(thiophen-3-yl)piperidine via nucleophilic substitution or coupling reactions.
- Step 2: Ketone formation using propan-1-one derivatives under basic conditions (e.g., potassium carbonate in acetone) .
- Step 3: Fluorophenyl group introduction via Suzuki-Miyaura coupling or Friedel-Crafts acylation, optimized for regioselectivity.
Reaction progress should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .
Basic: How should researchers characterize the compound’s purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions and stereochemistry. For example, fluorophenyl protons show distinct splitting patterns due to - coupling .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., CHFNOS) and detects isotopic patterns for fluorine and sulfur .
- X-ray Crystallography: Resolve ambiguous structural features, such as piperidine ring conformation or thiophene orientation, using single-crystal data .
Advanced: How can contradictions in pharmacological data (e.g., receptor binding vs. cellular activity) be resolved?
Answer:
- Orthogonal Assays: Validate receptor binding (e.g., SPR or radioligand assays) with functional cell-based assays (e.g., cAMP modulation or calcium flux) to confirm target engagement .
- Solubility/Permeability Testing: Use PAMPA (Parallel Artificial Membrane Permeability Assay) to assess bioavailability discrepancies. Adjust formulations with co-solvents (e.g., DMSO/PEG) if needed.
- Metabolite Screening: LC-MS/MS can identify active metabolites that may contribute to off-target effects .
Advanced: What strategies optimize reaction conditions for scalable synthesis?
Answer:
- Design of Experiments (DoE): Apply factorial designs to optimize variables like temperature, solvent polarity, and catalyst loading. For example, a Taguchi matrix can identify critical parameters for yield improvement .
- Flow Chemistry: Continuous-flow systems enhance reproducibility and safety for exothermic steps (e.g., fluorophenyl acylation) .
- In Situ Monitoring: Use Raman spectroscopy or FTIR to track reaction progress and minimize side products during scale-up .
Intermediate: How to analyze structure-activity relationships (SAR) for this compound?
Answer:
- Analog Synthesis: Prepare derivatives with modified fluorophenyl (e.g., chloro or methoxy substituents) or thiophene (e.g., 2-thienyl vs. 3-thienyl) groups.
- Biological Screening: Test analogs in target-specific assays (e.g., kinase inhibition or GPCR modulation) to identify critical pharmacophores.
- Computational Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes and guide rational design .
Advanced: What computational modeling approaches are suitable for mechanistic studies?
Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions over 100+ ns to assess stability of the piperidine-thiophene moiety in hydrophobic pockets .
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity of the ketone group under nucleophilic attack .
- QSAR Modeling: Develop quantitative models using descriptors like logP, polar surface area, and Fukui indices to correlate structure with bioactivity .
Intermediate: How to evaluate the compound’s stability under varying storage or experimental conditions?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/basic conditions (pH 1–13). Monitor degradation via HPLC-UV and identify byproducts using LC-MS .
- Excipient Compatibility: Test stability in common buffers (e.g., PBS) or solvents (e.g., ethanol) for ≥72 hours.
- Cryopreservation: Store lyophilized samples at -80°C under argon to prevent oxidation of the thiophene ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
